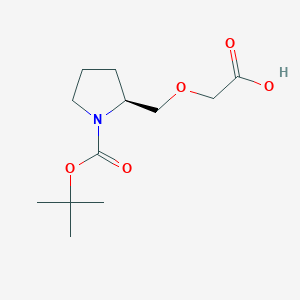

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Overview

Description

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative functionalized with a carboxymethoxymethyl group and a tert-butyl ester protecting group. This compound is structurally significant in organic synthesis, particularly in peptide and heterocyclic chemistry, where the tert-butyl ester acts as a protective group for carboxylic acids. The carboxymethoxymethyl substituent enhances solubility and may serve as a linker for further functionalization.

Chemical Reactions Analysis

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxyl group or other functional groups present.

Substitution: Substitution reactions can occur at the pyrrolidine ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is being investigated for its potential therapeutic effects. Its structure allows it to act as a precursor for various bioactive compounds.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. In a study focusing on novel antiviral agents, (S)-2-Carboxymethoxymethyl-pyrrolidine derivatives were synthesized and evaluated for their efficacy against viral infections. The results demonstrated significant activity against certain strains of viruses, suggesting potential applications in antiviral drug development.

Synthetic Organic Chemistry

This compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the development of new synthetic pathways.

Data Table: Synthetic Routes Using this compound

| Reaction Type | Conditions | Resulting Compound |

|---|---|---|

| Esterification | Acid catalyst, reflux | (S)-2-Carboxymethyl-pyrrolidine |

| Alkylation | Strong base, alkyl halide | Alkylated derivatives |

| Hydrolysis | Acidic conditions | Free carboxylic acid derivative |

Biochemical Probes

The compound's ability to interact with biological systems positions it as a potential biochemical probe for studying enzyme mechanisms and metabolic pathways.

Case Study: Enzyme Inhibition

In biochemical assays, (S)-2-Carboxymethoxymethyl-pyrrolidine was tested as an inhibitor for specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively inhibit enzyme activity, providing insights into its role as a lead compound for further drug design.

Mechanism of Action

The mechanism by which (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine- and piperidine-based tert-butyl esters. Below is a systematic comparison with structurally analogous derivatives, focusing on substituents, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations

Reactivity and Functionalization

- Iodomethyl Derivatives () : The iodomethyl group in (R/S)-2-iodomethyl analogs confers high reactivity in cross-coupling reactions (e.g., nucleophilic substitution or metal-catalyzed coupling). However, these compounds pose significant safety risks, including skin/eye irritation and respiratory toxicity.

- Carboxymethoxymethyl Target Compound : The carboxymethoxymethyl group improves hydrophilicity compared to halogenated analogs, making it suitable for aqueous-phase reactions. Its discontinuation () may relate to competing alternatives with better stability or lower synthesis costs.

Protective Group Strategies tert-Butyl Ester: Universally used across analogs to protect carboxylic acids. For example, in (S)-2-(2-aminoethylsulfanylmethyl) derivatives (), the tert-butyl group ensures stability during thiol-alkyne click chemistry. Methoxy(methyl)carbamoyl (): This substituent acts as a transient protective group for amines, enabling selective deprotection in multistep syntheses.

Toxicity and Safety

- Iodomethyl and pyridine-containing analogs () exhibit higher acute toxicity (e.g., respiratory irritation) compared to the carboxymethoxymethyl derivative, which lacks explicit hazard data but shares tert-butyl ester stability risks.

Applications in Drug Discovery

- Sulfanylmethyl derivatives () are pivotal in antibody-drug conjugates (ADCs) due to thiol reactivity.

- The pyridine-based analog () serves as a dihydropyridine precursor for NAD(P)H models.

Research Findings and Challenges

- Synthetic Limitations : The discontinuation of the target compound () highlights challenges in scaling up carboxymethoxymethyl-pyrrolidine derivatives, possibly due to steric hindrance or competing side reactions during esterification.

- Emerging Alternatives: Aminoethylsulfanylmethyl derivatives () are gaining traction in bioconjugation, offering superior selectivity over iodomethyl analogs.

Biological Activity

(S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 193086-18-9, is a chiral compound characterized by its unique pyrrolidine structure, which includes both a carboxymethyl group and a tert-butyl ester moiety. Its molecular formula is C₁₂H₂₁NO₅, and it has a molar mass of approximately 259.3 g/mol. The compound's optical activity due to its chiral center positions it as a potential candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological systems. The presence of the carboxymethyl group allows for hydrogen bonding and ionic interactions, while the tert-butyl ester enhances lipophilicity, potentially improving membrane permeability.

Pharmacological Potential

Research indicates that compounds with similar pyrrolidine structures exhibit a range of biological activities, including:

- Antimicrobial properties : Pyrrolidine derivatives have been noted for their effectiveness against various bacterial strains.

- Neuroprotective effects : Some studies suggest that pyrrolidine compounds can protect neuronal cells from oxidative stress.

- Analgesic activity : Certain analogs have been investigated for their potential in pain management.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of pyrrolidine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific efficacy of (S)-2-Carboxymethoxymethyl-pyrrolidine was not directly tested but inferred from the structural similarities to known active compounds .

- Neuroprotective Studies :

- Analgesic Properties :

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-2-Aminomethyl-pyrrolidine-1-carboxylic acid | Amino Acid Derivative | Contains an amino group instead of a carboxymethyl group |

| tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | Ester Derivative | Lacks the carboxymethyl moiety |

| 3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | Hydroxylated Pyrrolidine | Contains a hydroxyl group rather than a methoxy group |

The unique combination of both carboxymethyl and methoxy groups in this compound distinguishes it from these similar compounds, potentially leading to different biological activities and applications .

Q & A

Q. Basic: What are the standard synthetic routes for preparing (S)-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized for higher yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

- Protection of the carboxylic acid using tert-butyl groups (common in tert-butyl esters, as noted in and ).

- Functionalization of the pyrrolidine ring via carboxymethoxymethylation, often requiring coupling reagents like EDCI or DCC.

- Chiral preservation : Enantioselective methods, such as chiral catalysts or resolution techniques, are critical for maintaining the (S)-configuration (similar to methods in ).

Optimization Parameters :

- Temperature : Lower temperatures (0–25°C) minimize side reactions during coupling steps .

- Catalysts : Phase-transfer catalysts (e.g., ) improve reaction efficiency in biphasic systems.

- Purification : Gradient flash chromatography or recrystallization enhances purity.

Q. Basic: What are the recommended storage conditions and handling protocols for this compound to ensure stability?

Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl ester .

- Handling : Use PPE (gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Contaminated gloves must be disposed of per hazardous waste regulations .

- Stability : Monitor for degradation via TLC or HPLC; degradation products may include free carboxylic acids under acidic/humid conditions .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of the compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring, tert-butyl group (δ ~1.4 ppm for tert-butyl), and carboxymethoxymethyl substituents .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) validate functional groups .

- HPLC/MS : Reverse-phase HPLC with MS detection assesses purity (>95%) and detects hydrolytic byproducts .

Q. Advanced: How can researchers preserve the chiral integrity of the pyrrolidine ring during synthetic modifications, and what analytical techniques validate stereochemical outcomes?

Answer:

- Chiral Preservation :

- Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) .

- Avoid racemization by maintaining neutral pH and low temperatures during acylations .

- Validation Techniques :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .

- Optical Rotation : Compare measured [α]D with literature values (e.g., reports optical activity for similar compounds).

- X-ray Crystallography : Resolves absolute configuration if crystals are obtainable .

Q. Advanced: What strategies are employed to resolve contradictions in reported bioactivity data of structurally similar tert-butyl pyrrolidine derivatives?

Answer:

- Comparative Binding Assays : Perform competitive inhibition studies with purified targets (e.g., enzymes) to assess binding affinity discrepancies .

- Structural Analysis : Use molecular docking or NMR titration to identify key interactions (e.g., hydrogen bonding with the pyrrolidine nitrogen) .

- Meta-Analysis : Account for variations in assay conditions (pH, ionic strength) that may alter activity profiles .

Q. Advanced: In multi-step synthesis, how can reaction intermediates be stabilized to prevent degradation, and what are the critical control points?

Answer:

- Intermediate Stabilization :

- Critical Control Points :

Q. Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in modulating enzyme or receptor activity?

Answer:

- Kinetic Studies : Measure enzyme inhibition (IC₅₀) via fluorogenic substrates or radiometric assays .

- Mutagenesis : Engineer receptor mutants to identify binding residues (e.g., replace pyrrolidine-interacting amino acids) .

- Cellular Assays : Use CRISPR-edited cell lines to assess downstream signaling effects (e.g., cAMP or Ca²⁺ flux) .

Q. Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties and interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using logP calculations (e.g., : CLogP ~1.5) .

- Density Functional Theory (DFT) : Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyrrolidine ring .

- QSAR Models : Corrogate structural features (e.g., tert-butyl lipophilicity) with bioactivity data from analogs .

Properties

IUPAC Name |

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXMRJSJFZZOHU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.